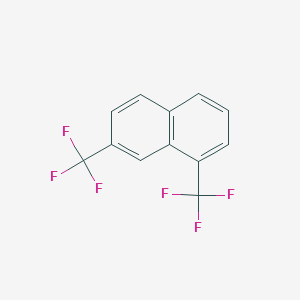
1,7-Bis(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Bis(trifluoromethyl)naphthalene can be synthesized through radical trifluoromethylation of naphthalene derivatives. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction typically proceeds via the formation of trifluoromethyl radicals, which then add to the naphthalene ring at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Photoredox catalysis using visible light has also been explored as a green and sustainable method for trifluoromethylation reactions .
化学反応の分析
Types of Reactions
1,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under acidic conditions to introduce additional substituents onto the naphthalene ring.
Major Products Formed
Substituted Naphthalenes: Depending on the reagents used, various substituted naphthalenes can be formed, which may have different functional groups attached to the naphthalene core.
Oxidized Derivatives: Oxidation reactions can yield products such as naphthoquinones, which have applications in organic synthesis and materials science.
科学的研究の応用
1,7-Bis(trifluoromethyl)naphthalene has several scientific research applications, including:
作用機序
The mechanism of action of 1,7-Bis(trifluoromethyl)naphthalene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability .
類似化合物との比較
Similar Compounds
1,8-Bis(trifluoromethyl)naphthalene: Similar to 1,7-Bis(trifluoromethyl)naphthalene, but with trifluoromethyl groups at the 1 and 8 positions.
1,4-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring, which can influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals .
特性
分子式 |
C12H6F6 |
|---|---|
分子量 |
264.17 g/mol |
IUPAC名 |
1,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H |
InChIキー |
UADFPDPVGMYWEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


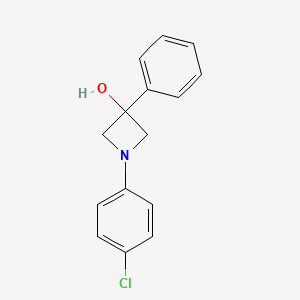
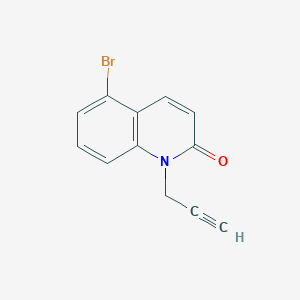
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
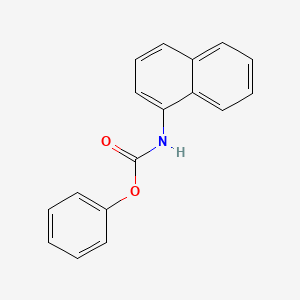


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)


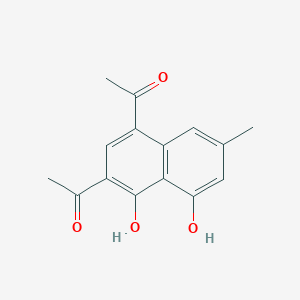
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)

